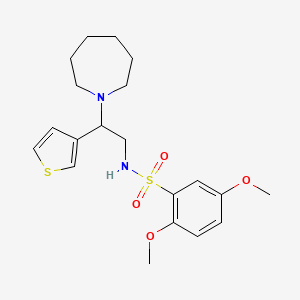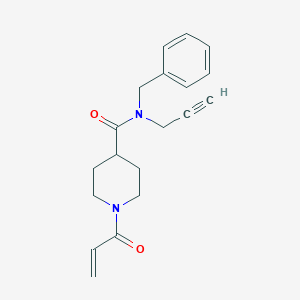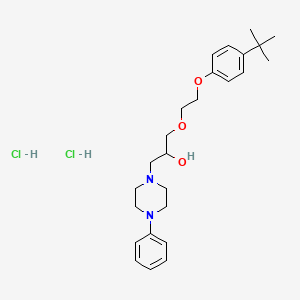![molecular formula C11H17Cl2N3O2S B2520825 N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide CAS No. 1356770-36-9](/img/structure/B2520825.png)
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in the activation of B-cells and T-cells, respectively, which are important components of the immune system. By inhibiting the activity of these kinases, N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide can help to reduce the production of inflammatory cytokines and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide has been shown to have significant effects on various biochemical and physiological processes in the body. It can help to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of autoimmune diseases. Additionally, N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide is its selectivity towards BTK and ITK, which makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. However, the use of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide in lab experiments is limited by its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the development of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide as a therapeutic agent. One potential area of research is the combination of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide with other targeted therapies, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Another direction is the investigation of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide in clinical settings.
Synthesis Methods
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide can be synthesized using a multistep process that involves the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with tert-butylamine followed by the addition of ethylene diamine. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases that are involved in cell signaling pathways, which play a critical role in the development and progression of these diseases.
properties
IUPAC Name |
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2N3O2S/c1-11(2,3)14-6-7-15-19(17,18)8-4-5-9(12)16-10(8)13/h4-5,14-15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGKAXIHIIRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2520754.png)
![1-[4-[2-(Benzimidazol-1-ylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2520755.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)




![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)